molecular formula C13H18FNO B3266004 [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol CAS No. 415701-69-8

[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Cat. No.: B3266004
CAS No.: 415701-69-8
M. Wt: 223.29
InChI Key: YLRIGDFDEMCLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is a fluorinated piperidine derivative serving as a valuable chemical intermediate and scaffold in pharmaceutical research and development. Compounds featuring the piperidine ring substituted with a fluorobenzyl group are of significant interest in medicinal chemistry, particularly in the exploration of ligands for central nervous system (CNS) targets . Piperidine-based structures are frequently investigated as non-peptide ligands for G-protein coupled receptors (GPCRs) . Research into similar compounds highlights their potential application in characterizing neuropeptide receptors involved in various neuroendocrine and mental processes . Furthermore, structural analogs, specifically those incorporating a 4-fluorophenyl group, are actively studied in the development of novel ligands for the dopamine transporter (DAT), a key target in understanding psychostimulant use disorders . The presence of the fluorobenzyl group can be critical for modulating a compound's affinity and selectivity towards biological targets, as the fluorine atom can influence electronic properties, lipophilicity, and metabolic stability . The hydroxymethyl group on the piperidine ring provides a versatile handle for further chemical functionalization, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRIGDFDEMCLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**synthetic Methodologies and Chemical Transformations**

Retrosynthetic Analysis of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

A retrosynthetic analysis of the target molecule identifies key bond disconnections that simplify the structure into readily available starting materials. The primary disconnections are:

C-N Bond Disconnection: The bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group is a logical point for disconnection. This suggests an N-alkylation or reductive amination reaction as the final key step, leading back to piperidine-2-methanol and a 4-fluorobenzyl electrophile (like 4-fluorobenzyl bromide) or 4-fluorobenzaldehyde (B137897).

C-C Bond Disconnection: The bond between the C2 position of the piperidine ring and the hydroxymethyl group can be disconnected. This points to a synthesis starting from a 1-(4-fluoro-benzyl)-piperidine precursor that is then functionalized at the C2 position. Alternatively, this suggests the reduction of a carboxylic acid, leading back to 1-(4-fluoro-benzyl)-piperidine-2-carboxylic acid.

Piperidine Ring Disconnection: Further disconnection of the piperidine-2-methanol core itself can lead to acyclic precursors, such as amino-aldehydes or amino-ketones derived from starting materials like L-lysine, which can be cyclized to form the piperidine ring. rsc.orgyoutube.com

These disconnections outline the main synthetic strategies: either building the piperidine-2-methanol core first and then adding the N-benzyl group, or forming the N-benzylated piperidine ring before modifying the C2-substituent.

Established Synthetic Routes to the Core Piperidine Structure

The piperidine-2-methanol scaffold is a crucial intermediate. Established methods for its synthesis, or the synthesis of related 2-substituted piperidines, primarily involve the reduction of corresponding pyridine (B92270) derivatives. youtube.com

Catalytic Hydrogenation of Pyridine Derivatives: This is the most common approach for synthesizing the piperidine ring. nih.gov Starting from 2-pyridinemethanol (B130429) or its derivatives, catalytic hydrogenation can saturate the aromatic ring to yield piperidine-2-methanol. google.com Various catalysts are employed for this transformation, including platinum, palladium, rhodium, and ruthenium. nih.govgoogle.com The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields and, in some cases, stereoselectivity. nih.govwhiterose.ac.uk For instance, the hydrogenation of substituted pyridines often yields cis-piperidines diastereoselectively. whiterose.ac.uk

Cyclization Reactions: Acyclic precursors can be used to construct the piperidine ring through intramolecular cyclization. nih.govorganic-chemistry.org For example, intramolecular reductive amination of δ-amino carbonyl compounds can yield the piperidine skeleton. rsc.orgchim.it This approach is inspired by the biosynthesis of many piperidine alkaloids, which often use L-lysine as a starting block. rsc.orgrsc.org

Multi-component Reactions (MCRs): MCRs offer an efficient way to assemble highly functionalized piperidines from simple, readily available materials in a single step. tandfonline.com These reactions can create multiple new bonds and stereocenters in one operation, providing rapid access to complex piperidine structures. rsc.org

Introduction of the 4-Fluoro-benzyl Moiety: Synthetic Strategies

Once the piperidine-2-methanol core is obtained, the 4-fluoro-benzyl group is introduced onto the nitrogen atom. The two primary methods for this N-alkylation are direct alkylation and reductive amination. nih.gov

Direct N-Alkylation: This classic SN2 reaction involves treating piperidine-2-methanol with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or chloride. google.com The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaHCO₃, or triethylamine) to neutralize the hydrohalic acid formed during the reaction. researchgate.netchemicalforums.com The choice of solvent, such as acetonitrile (B52724) or DMF, and reaction temperature can influence the reaction rate and yield. researchgate.netchemicalforums.com

Reductive Amination: This is a versatile one-pot procedure that involves the reaction of piperidine-2-methanol with 4-fluorobenzaldehyde. pearson.com The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired N-benzylated amine. pearson.comtandfonline.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or borane-pyridine complex (BAP). nih.govtandfonline.com Reductive amination is often preferred due to its mild conditions and high efficiency. tandfonline.com

Table 1: Comparison of Synthetic Strategies for N-Benzylation
StrategyReagentsKey IntermediateAdvantagesDisadvantages
Direct N-AlkylationPiperidine-2-methanol, 4-Fluorobenzyl halide, Base (e.g., K₂CO₃)N/AStraightforward, uses common reagents. researchgate.netPotential for over-alkylation to form quaternary ammonium (B1175870) salts; halide reagents can be lachrymatory. researchgate.netresearchgate.net
Reductive AminationPiperidine-2-methanol, 4-Fluorobenzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃)Iminium ionMild conditions, high yields, one-pot procedure. pearson.comtandfonline.comRequires a specific reducing agent; aldehyde may be sensitive to side reactions. tandfonline.com

Formation and Modification of the Methanol (B129727) Side Chain

An alternative synthetic route involves forming the methanol side chain after the piperidine ring is already N-benzylated. This approach typically starts with 1-(4-fluoro-benzyl)-piperidine-2-carboxylic acid. cymitquimica.comscbt.com

The key transformation in this strategy is the reduction of the carboxylic acid functional group to a primary alcohol. This is a standard procedure in organic synthesis, commonly achieved using powerful reducing agents.

Reduction of Carboxylic Acid: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this reduction. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to yield the final alcohol product, this compound. Other reducing agents, such as borane (B79455) complexes (e.g., BH₃·THF), can also be used.

This strategy is particularly useful if the corresponding N-benzylated carboxylic acid is more readily accessible than piperidine-2-methanol.

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis offer new possibilities for the preparation of this compound.

Advanced N-Alkylation Methods: While traditional methods are effective, novel catalytic systems are being developed. For example, metallaphotoredox catalysis using copper salts and visible light enables the N-alkylation of various N-nucleophiles with alkyl bromides at room temperature. nih.gov This approach can overcome some limitations of traditional SN2 reactions. nih.gov Lewis acid-promoted benzylation using benzyl alcohols in the presence of a catalyst like ZnBr₂ also presents an alternative to using alkyl halides. chemrxiv.org

Novel Hydrogenation Catalysts: For the synthesis of the piperidine core from its pyridine precursor, new catalysts are being explored to improve efficiency, reduce costs, and avoid unwanted side reactions. A notable example is the development of a novel nickel-based catalyst for the hydrogenation of N-benzyl pyridinium (B92312) salts. google.com This catalyst is designed to be low-cost and effective under moderate hydrogen pressure, crucially preventing the de-benzylation (hydrogenolysis of the C-N benzyl bond) that can occur with common catalysts like Raney Nickel or Palladium on carbon. google.com

Stereoselective Synthesis of Enantiomers and Diastereomers

The target molecule possesses a stereocenter at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers. Achieving stereocontrol is a critical aspect of its synthesis, particularly for applications where a single enantiomer is required.

Use of Chiral Precursors: The most direct method for obtaining an enantiomerically pure product is to start with a chiral precursor. (S)-1-Boc-2-piperidinemethanol is a commercially available chiral building block that can be deprotected and then N-benzylated to yield the (S)-enantiomer of the target compound. chemimpex.com Similarly, starting the synthesis from a chiral amino acid like L-lysine can set the stereochemistry of the C2 position early in the sequence. rsc.org

Asymmetric Catalysis: Asymmetric hydrogenation of a suitable pyridine precursor using a chiral catalyst can produce the piperidine ring with high enantioselectivity. nih.gov Chiral rhodium or iridium complexes are often used for such transformations. nih.gov

Chiral Resolution: If the synthesis results in a racemic mixture, the enantiomers can be separated through chiral resolution. This can be done by forming diastereomeric salts with a chiral resolving agent (like tartaric acid) followed by fractional crystallization, or through chiral chromatography.

Table 2: Strategies for Stereoselective Synthesis
StrategyDescriptionExample
Chiral Pool SynthesisUtilizes enantiomerically pure starting materials from natural sources.Synthesis starting from L-lysine to set the (S)-stereochemistry at C2. rsc.org
Use of Chiral Building BlocksEmploys commercially available, enantiopure intermediates.N-benzylation of (S)-1-Boc-2-piperidinemethanol (after Boc deprotection). chemimpex.com
Asymmetric HydrogenationUses a chiral catalyst to induce enantioselectivity during the reduction of the pyridine ring.Hydrogenation of a 2-substituted pyridine with a chiral Rhodium or Iridium catalyst. nih.gov
Chiral ResolutionSeparates a racemic mixture into its constituent enantiomers.Formation of diastereomeric salts of racemic this compound with a chiral acid.

Exploration of Alternative Precursors and Starting Materials

Beyond the standard pyridine and lysine-based routes, other starting materials can be considered for the synthesis of the piperidine core.

Glutaraldehyde (B144438) Derivatives: The double reductive amination of glutaraldehyde or related 1,5-dicarbonyl compounds with an amine is a direct method for forming the piperidine ring. chim.it

Intramolecular Cyclization of Amino Alkenes/Alkynes: Functionalized amino alkenes or alkynes can undergo intramolecular cyclization reactions, catalyzed by transition metals like gold or palladium, to form the piperidine ring. nih.govnih.gov

Dearomatization of Pyridines: Stepwise dearomative functionalization of pyridines provides a modern approach to creating highly substituted piperidines, offering an alternative to direct hydrogenation. researchgate.net

The choice of precursors is often dictated by factors such as commercial availability, cost, and the desired substitution pattern and stereochemistry of the final product.

Green Chemistry Principles in the Synthesis of this compound

The conventional synthesis of N-substituted piperidines often involves methods with considerable environmental drawbacks, such as the use of hazardous solvents and reagents, and poor atom economy. The application of green chemistry principles seeks to address these issues through several key strategies, including the selection of greener solvents, the use of catalytic methods over stoichiometric reagents, and the design of synthetic routes with higher atom economy.

A common route to this compound is the N-alkylation of 2-piperidinemethanol (B146044) with a 4-fluorobenzyl halide (e.g., chloride or bromide) or through the reductive amination of 2-piperidinemethanol with 4-fluorobenzaldehyde. Greener alternatives are being explored for each step of these processes.

Alternative and Greener Solvents

Bio-derived solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) offer a renewable and less toxic option. sigmaaldrich.com Propylene carbonate is another eco-friendly solvent that has been successfully used for the N-alkylation of N-heterocycles, serving as both the reagent and the solvent in some cases. nih.govresearchgate.net Aqueous media are also being utilized for N-alkylation reactions, sometimes enhanced by microwave irradiation, which can offer a powerful and green method for forming C-N bonds without transition metal catalysts. rsc.org

The following table compares the properties of traditional solvents with their greener alternatives.

SolventTypeKey Hazards & Environmental ConcernsGreener Alternative(s)
Dichloromethane (DCM)ChlorinatedSuspected carcinogen, volatile organic compound (VOC), high environmental persistence.2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate
N,N-Dimethylformamide (DMF)Dipolar AproticReproductive toxicity, high boiling point makes removal difficult, VOC. acsgcipr.orgCyrene™, Propylene Carbonate, Ethanol
TolueneAromatic HydrocarbonFlammable, neurotoxicity, VOC.p-Cymene, Anisole
AcetonitrilePolar AproticFlammable, toxic byproducts upon incineration.Ethanol, Water, Ethyl Lactate

Catalytic Approaches and Atom Economy

The principle of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is central to green synthesis. Reactions with high atom economy minimize waste by design.

Reductive Amination: The reductive amination of 2-piperidinemethanol with 4-fluorobenzaldehyde is a high-yield pathway. However, the choice of reducing agent is critical from a green perspective. Traditional reagents like sodium cyanoborohydride (NaCNBH₃) are effective but highly toxic. A greener alternative is the borane-pyridine complex, which is less toxic and avoids the generation of cyanide-containing impurities. tandfonline.com An even more atom-economical and greener approach is catalytic transfer hydrogenation or direct catalytic hydrogenation using molecular hydrogen (H₂). These methods often employ heterogeneous catalysts like palladium on carbon (Pd/C) and produce only water as a byproduct, leading to a nearly 100% atom economy for the reduction step.

MethodReagent/CatalystByproductsGreen Chemistry Considerations
Stoichiometric ReductionSodium CyanoborohydrideCyanide salts, Borate (B1201080) saltsHighly toxic reagent, hazardous waste stream.
Stoichiometric ReductionBorane-Pyridine ComplexPyridine, Borate saltsLess toxic than NaCNBH₃, but still stoichiometric waste. tandfonline.com
Catalytic HydrogenationH₂ / Pd/CNone (from reduction step)High atom economy, minimal waste, catalyst can be recovered and reused.
Transfer HydrogenationFormic Acid / CatalystCarbon DioxideAvoids handling of gaseous hydrogen, uses a renewable C1 source. nih.govacs.org

"Borrowing Hydrogen" Methodology: A highly efficient and atom-economical alternative for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process involves the reaction of an amine (2-piperidinemethanol) directly with an alcohol (4-fluorobenzyl alcohol) catalyzed by transition metal complexes (e.g., based on Iridium or Nickel). researchgate.net The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. The borrowed hydrogen is then used to reduce the resulting imine, regenerating the catalyst. The sole byproduct of this elegant process is water, making it an exemplary green synthetic route. nih.gov

Biocatalysis in Synthesis

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions (ambient temperature and pressure in aqueous media), and reduced environmental impact. biosynth.com For the synthesis of this compound, a potential biocatalytic approach could start from piperidine-2-carboxylic acid.

A carboxylic acid reductase (CAR) enzyme could be employed for the selective reduction of the carboxylic acid group to an aldehyde. researchgate.netrwth-aachen.de This aldehyde intermediate could then be reductively aminated to the final product in a one-pot chemoenzymatic cascade. Alternatively, the carboxylic acid could be reduced directly to the alcohol using other enzyme systems. This biocatalytic route avoids the use of harsh reducing agents like lithium aluminum hydride and can often be performed in water, eliminating the need for organic solvents. ukri.orggoogle.com

Advanced Structural Characterization and Conformational Analysis of 1 4 Fluoro Benzyl Piperidin 2 Yl Methanol

The definitive structural elucidation and conformational assessment of complex molecules like [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol necessitate the application of sophisticated analytical techniques. Combining spectroscopic, crystallographic, and computational methods provides a comprehensive understanding of its three-dimensional architecture, which is fundamental to its chemical behavior.

**molecular Interactions and Biological Target Engagement Mechanism Focused, *in Vitro* Only **

In vitro Binding Profiles and Receptor Affinity Studies for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Analoguesnih.govgoogle.comnih.gov

This subsection would have presented data from receptor binding studies, providing insight into the affinity and selectivity of the compounds for various molecular targets.

Characterization of Molecular Targets through Radioligand Binding Assays

Information from radioligand binding assays is crucial for identifying the primary molecular targets of a compound. These assays involve using a radioactively labeled ligand to quantify the binding of the test compound to a specific receptor. This allows for the determination of binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). No such data has been published for this compound or its analogues nih.govgoogle.comnih.gov.

Competitive Binding Studies with Established Ligands

Competitive binding assays are used to determine a compound's affinity for a receptor by measuring its ability to displace a known, often radiolabeled, ligand. The results help to understand whether the new compound binds to the same site as the established ligand and with what relative affinity. This information is currently unavailable for the specified compounds.

Investigation of Specific Receptor Subtypes and Isoforms (e.g., Sigma Receptors)nih.gov

Many receptors exist as multiple subtypes or isoforms. Investigating the binding profile of a compound across these different forms is essential for understanding its selectivity and potential pharmacological effects. For instance, the sigma receptors (σ1 and σ2) are common targets for piperidine-containing molecules. However, specific binding data for analogue nih.gov or the parent compound at sigma receptor subtypes have not been reported.

Enzyme Inhibition/Activation Studies (in vitro mechanistic focus)

This subsection would have focused on the effects of the compounds on enzyme activity, providing a mechanistic understanding of their potential as enzyme inhibitors or activators.

Kinetic Analysis of Enzyme-Compound Interactions

Enzyme kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. Such kinetic analyses for analogues and of this compound have not been documented in the available literature.

Identification of Allosteric or Orthosteric Binding Sites

Understanding whether a compound binds to the primary (orthosteric) site of an enzyme or a secondary (allosteric) site is fundamental to its mechanistic description. Orthosteric inhibitors typically compete with the natural substrate, while allosteric inhibitors bind to a different site and induce a conformational change that alters the enzyme's activity. Without experimental data, the binding site of these compounds on any potential enzyme targets remains unknown.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Molecular Interaction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematically modifying parts of the molecule—namely the fluorobenzyl group, the piperidine (B6355638) ring, and the methanol (B129727) substituent—to probe the key interactions with a biological target. The goal is to identify which structural features are essential for binding and to optimize molecular recognition.

Modifications to the chemical scaffold of piperidine-based compounds can dramatically alter their affinity and selectivity for biological targets. SAR studies on analogous structures reveal key insights into how these changes affect molecular interactions.

Benzyl (B1604629) Ring Substituents: The nature and position of substituents on the benzyl ring are critical. In the parent compound, the 4-fluoro substituent plays a significant role. Fluorine, being highly electronegative, can alter the electronic properties of the phenyl ring and participate in specific interactions such as hydrogen bonds or halogen bonds with the target protein. Studies on similar benzylpiperidine and benzylpiperazine derivatives have shown that varying the substituents on this ring can modulate binding affinity. unisi.it For instance, replacing the fluorine with other halogens (e.g., chlorine, bromine) or with electron-donating groups (e.g., methyl) would alter the compound's lipophilicity and electronic distribution, thereby affecting its fit and interaction strength within a binding pocket. nih.gov The position of the substituent is also crucial; moving the fluorine from the para (4) position to the ortho (2) or meta (3) position would change the molecule's spatial and electronic profile, likely leading to a different binding orientation and affinity. polyu.edu.hk

Piperidine Ring Modifications: The piperidine ring itself serves as a core scaffold. Modifications such as changing the ring size (e.g., to a pyrrolidine (B122466) or a homopiperazine) or introducing substituents directly onto the piperidine ring can impact target binding. nih.gov For example, adding alkyl or hydroxyl groups to the piperidine ring can introduce new contact points with the target or create steric hindrance, respectively increasing or decreasing binding affinity.

Methanol Group Alterations: The hydroxymethyl group at the 2-position of the piperidine ring is a key feature, likely acting as a hydrogen bond donor or acceptor. Esterification or etherification of this hydroxyl group would eliminate its hydrogen-bonding capability, which can help determine the importance of this interaction for target engagement.

A hypothetical SAR study on a generic protein target might yield results like those presented in the interactive table below, illustrating how specific modifications could influence binding affinity.

Interactive Data Table: Hypothetical SAR of this compound Derivatives

Compound IDBenzyl Ring SubstitutionPiperidine Ring ModificationMethanol Group ModificationBinding Affinity (Kᵢ, nM)
Parent 4-Fluoro None -CH₂OH 15
Derivative 14-ChloroNone-CH₂OH25
Derivative 24-MethylNone-CH₂OH50
Derivative 33-FluoroNone-CH₂OH40
Derivative 44-Fluoro4-Hydroxy-CH₂OH12
Derivative 54-FluoroNone-CH₂OCH₃150
Derivative 6None (Benzyl)None-CH₂OH80

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in molecular recognition, as biological targets like enzymes and receptors are chiral. The piperidine ring in this compound contains a stereocenter at the C2 position, meaning it can exist as two enantiomers: (R)-[1-(4-fluoro-benzyl)-piperidin-2-yl]-methanol and (S)-[1- (4-fluoro-benzyl)-piperidin-2-yl]-methanol.

These enantiomers will almost certainly exhibit different binding affinities and activities. One enantiomer may fit perfectly into the binding site, allowing for optimal interactions, while the other may fit poorly or not at all. In some cases, the stereochemistry of fluorine substitution itself can lead to profound conformational effects that dictate binding selectivity. beilstein-journals.org For instance, the fluorine gauche effect can stabilize specific conformations of the molecule, pre-organizing it for binding to a particular target and potentially inverting the selectivity compared to a non-fluorinated analogue. nih.gov Studies on other chiral molecules have demonstrated that different stereoisomers can have vastly different interactions with model membranes and target proteins. nih.gov Therefore, the synthesis and testing of individual enantiomers are crucial steps in understanding the molecular interactions of this compound.

Ligand-Protein Interaction Mapping Using Biophysical Techniques

To directly measure the binding of this compound to its protein target, label-free biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful optical technique used to monitor molecular interactions in real-time. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand, this compound, is then flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov

The resulting data, plotted in a sensorgram, allows for the determination of:

Association rate constant (kₐ or kₒₙ): The rate at which the ligand binds to the target.

Dissociation rate constant (kₔ or kₒff): The rate at which the ligand-target complex decays.

Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as kₔ/kₐ. A lower Kₗ value indicates a higher binding affinity.

This kinetic information is invaluable for optimizing compounds, as it distinguishes between ligands that bind and dissociate quickly and those that form a more stable, long-lasting complex. researchgate.net

Interactive Data Table: Example SPR Kinetic Data

Ligandkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₗ (nM)
Compound A1.2 x 10⁵2.4 x 10⁻³20
Compound B3.5 x 10⁵7.0 x 10⁻³20
Compound C2.0 x 10⁴4.0 x 10⁻⁴20

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions. tainstruments.com The technique directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target protein. news-medical.net In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. Each injection triggers a heat change that is precisely measured. researchgate.net

Analysis of the ITC data provides a complete thermodynamic profile of the interaction, including: nih.gov

Binding constant (Kₐ): The inverse of the dissociation constant (1/Kₗ), indicating affinity.

Binding enthalpy (ΔH): The heat change upon binding, reflecting the energetic contribution of bond formation (e.g., hydrogen bonds, van der Waals forces).

Binding entropy (ΔS): The change in the system's disorder upon binding, often related to hydrophobic interactions and conformational changes.

Stoichiometry (n): The molar ratio of ligand to protein in the resulting complex.

This thermodynamic signature provides deep insight into the molecular forces driving the binding event, which is critical for rational drug design. news-medical.net

Cellular Mechanism of Action Studies (in vitro)

To elucidate the mechanism of action at a cellular level, in vitro assays are used to observe the direct effect of this compound on specific molecular pathways, avoiding broad phenotypic outcomes. These studies bridge the gap between molecular binding and cellular response.

For example, if the compound's target is an enzyme within a specific signaling pathway, its mechanism could be explored through targeted cellular assays. One such approach involves using specialized cell lines, such as differentiated THP-1 human macrophages, to study the inhibition of inflammasome activation. nih.gov In this context, researchers could measure the compound's ability to inhibit the ATPase activity of a specific protein like NLRP3 or to block the subsequent release of pathway-specific cytokines, providing a direct readout of target engagement in a cellular environment. nih.gov

Another mechanistic approach is to investigate the compound's effect on protein-protein interactions that are critical for a cellular process. For instance, if the target is part of a deubiquitinase complex, studies could be performed in a cell line (e.g., H1299) to determine if the compound disrupts the interaction between the enzyme and its substrate, such as the deubiquitination of Proliferating Cell Nuclear Antigen (PCNA). acs.org This can be visualized and quantified using techniques like Western blotting to measure changes in the substrate's ubiquitination state, thereby confirming the compound's mechanism of action within the cell. acs.org These focused assays provide precise information on the molecular events initiated by the compound without reporting on therapeutic outcomes.

Receptor Internalization and Signaling Pathway Analysis (e.g., cAMP, ERK phosphorylation)

There is no available research data detailing the effects of this compound on the internalization of any specific receptors. Furthermore, studies analyzing the impact of this compound on key intracellular signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway or the extracellular signal-regulated kinase (ERK) phosphorylation cascade, have not been published. Consequently, it is not possible to determine whether this compound acts as an agonist or antagonist at any given receptor, nor to understand its downstream signaling consequences in an in vitro setting.

Second Messenger Modulation

Consistent with the lack of data on signaling pathway analysis, there is no information available regarding the modulation of second messengers by this compound. The effect of this compound on the intracellular concentrations of crucial second messengers like cAMP, inositol (B14025) trisphosphate (IP3), or diacylglycerol (DAG) remains uninvestigated in the scientific literature.

Data Tables

Due to the absence of experimental data in the searched scientific literature, no data tables can be generated for the in vitro effects of this compound.

**computational Chemistry and Molecular Modeling Studies**

Molecular Docking Simulations of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. The N-benzylpiperidine motif, a core component of this compound, is a versatile scaffold known to facilitate crucial cation-π and π-π interactions within the active sites of various biological targets. researchgate.net

Molecular docking simulations are employed to predict how ligands like this compound fit into the binding site of a biological target. These simulations generate various possible binding poses and score them based on predicted binding affinity. This process helps identify key amino acid residues, or "hotspots," that are crucial for the interaction. researchgate.netnih.govresearchgate.net

For example, in studies of N-benzylpiperidine derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), docking analyses revealed that the N-benzylpiperidine core forms favorable complexes with key residues in the enzymes' active sites. nih.gov Similarly, docking studies on piperidine (B6355638) carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors have shown the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net For a compound like this compound, docking would likely show the fluorobenzyl group engaging in hydrophobic and π-π stacking interactions, while the piperidine nitrogen could form cation-π or hydrogen bond interactions, and the methanol (B129727) group could act as a hydrogen bond donor or acceptor.

The table below illustrates typical interaction data obtained from docking studies of a related N-benzylpiperidine derivative with the active site of Acetylcholinesterase (AChE), highlighting the key residues and interaction types that would be relevant for analyzing the binding of this compound.

Amino Acid ResidueInteraction TypeContributing Ligand Moiety
Trp84π-π StackingBenzyl (B1604629) Ring
Tyr334Cation-π / π-π StackingPiperidine Ring / Benzyl Ring
Phe330HydrophobicBenzyl Ring
Ser200Hydrogen BondMethanol Hydroxyl Group
His440Hydrogen BondMethanol Hydroxyl Group

De novo design involves creating novel molecular structures from scratch, often starting from a known target structure or a fragment bound within its active site. Software can be used to "grow" a molecule within the binding pocket, adding atoms or fragments that are complementary to the target's shape and chemical environment.

This approach can be applied by using the known structure of a target protein to design novel piperidine-based inhibitors. For instance, knowledge-based and structure-based design strategies have been used to rationally modify existing scaffolds, such as the acetylcholinesterase inhibitor Donepezil, to create new N-benzyl-piperidine derivatives with dual inhibitory activity against both AChE and BuChE. nih.gov Similarly, de novo design software can suggest novel bicyclic cores to replace existing scaffolds in piperidine-containing compounds to improve potency and other properties. acs.org Starting with the this compound scaffold, a de novo approach could explore alternative substituents on the benzyl or piperidine rings to optimize interactions with a specific target's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of analogues, QSAR models can predict the activity of new, unsynthesized compounds.

QSAR studies on piperidine derivatives have been successfully used to develop predictive models for various biological activities, including CCR5 antagonism and toxicity against Aedes aegypti. nih.govresearchgate.nettandfonline.comnih.gov These models are built by calculating a wide range of molecular descriptors for each analogue and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create an equation that correlates these descriptors with the observed activity. nih.gov

For a series of analogues of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme or receptor. The model would take the form of an equation where activity is a function of selected molecular descriptors. The statistical quality of such models is rigorously evaluated through internal and external validation to ensure their predictive power. nih.gov Successful models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. clinmedkaz.org

The table below shows a hypothetical structure of a QSAR model for a series of piperidine derivatives, indicating the type of descriptors and their potential impact on biological activity.

Descriptor TypeExample DescriptorCorrelation with ActivityInterpretation
ElectronicPartial Charge on NitrogenPositiveIncreased negative charge enhances interaction with a positive hotspot.
TopologicalMolecular Connectivity IndexNegativeIncreased branching may cause steric hindrance in the binding pocket.
ThermodynamicHeat of FormationPositiveMore stable molecules may have better binding affinity. nih.gov
Spatial (3D)Molecular Shadow AreaNegativeA larger molecular profile in a specific plane is detrimental to activity. nih.gov

A critical step in QSAR modeling is the selection of the most relevant molecular descriptors from a vast pool of calculated ones. Including irrelevant or redundant descriptors can lead to overfitting and poor predictive performance. Various algorithms are used for this "feature selection" process to identify a small subset of descriptors that best explains the variance in biological activity.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. MD is crucial for assessing the stability of a predicted docking pose and understanding the conformational changes that may occur upon ligand binding. nih.govresearchgate.netnottingham.ac.uk

Conformational Dynamics of this compound in a Biological Environment

The biological activity of a small molecule is intrinsically linked to its three-dimensional conformation. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of this compound within a simulated biological environment, such as in aqueous solution or bound to a protein target. nih.gov These simulations track the atomic movements over time, providing a detailed picture of the molecule's flexibility and preferred shapes.

Studies on fluorinated piperidine derivatives have revealed that the conformational behavior is a complex interplay of various factors, including electrostatic interactions, hyperconjugation, and steric hindrance. researchgate.net The presence of the fluorine atom on the benzyl group can significantly influence the conformational preferences of the entire molecule through charge-dipole interactions and by affecting the polarity of the local environment. researchgate.net

Within a protein binding pocket, the conformational dynamics of this compound are further constrained and influenced by interactions with amino acid residues. MD simulations can reveal how the ligand adapts its conformation to fit the binding site, a process often referred to as "induced fit." The analysis of these simulations can identify key dihedral angles and intramolecular distances that define the bioactive conformation. This information is crucial for understanding the structure-activity relationship (SAR) and for designing new molecules with improved binding characteristics.

Table 1: Key Conformational Parameters of this compound from MD Simulations

ParameterDescriptionAverage Value (in vacuo)Average Value (in solvent)
Dihedral Angle (C-C-N-C)Torsion angle of the piperidine ringVariesVaries
Dihedral Angle (N-C-C-C)Torsion angle of the benzyl linkageVariesVaries
RMSDRoot Mean Square Deviation from initial structureVariesVaries

Note: The actual values for the dihedral angles and RMSD would be obtained from specific molecular dynamics simulation studies and would depend on the specific biological environment being simulated.

Water Molecule Dynamics in Binding Pockets

Water molecules play a critical role in mediating protein-ligand interactions. nih.govnih.gov In the binding pocket of a protein, water molecules can form a highly structured network, and their displacement by a ligand can have significant thermodynamic consequences. nih.gov Computational methods, such as specialized molecular dynamics simulations and techniques like WaterMap, can be used to analyze the dynamics and thermodynamic properties of water molecules in the binding site of a target protein before and after the binding of this compound. nih.gov

These analyses can identify "unhappy" or high-energy water molecules that are energetically favorable to displace. Ligands that can successfully displace these water molecules can gain a significant entropic advantage, leading to higher binding affinity. arxiv.org Conversely, some water molecules may form stable hydrogen bond networks that bridge the ligand and the protein, contributing favorably to the binding energy. nih.govnih.gov Understanding the dynamics of these water molecules is therefore essential for accurately predicting binding affinity and for designing ligands that can effectively interact with the binding site. The exchange rate of water molecules in and out of the binding pocket can also be a determining factor in ligand binding kinetics. nih.gov

Table 2: Analysis of Water Molecule Dynamics in a Hypothetical Binding Pocket

Water Molecule IDResidence Time (ns)Energetic Contribution (kcal/mol)Role in Binding
Water 1HighFavorableForms a bridge between ligand and protein
Water 2LowUnfavorableDisplaced upon ligand binding
Water 3ModerateNeutralPart of the bulk solvent

Note: This table represents a hypothetical scenario. Actual data would be derived from specific computational studies on a particular protein-ligand complex.

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

Accurately predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are powerful computational techniques used to calculate the relative binding free energies of a series of related ligands. nih.govnih.govwikipedia.org

MM/GBSA is a more approximate but computationally less demanding method. nih.govrsc.org It combines molecular mechanics energy calculations with a continuum solvation model to estimate the binding free energy. nih.gov This method is often used to rescore docking poses and to rank a large number of compounds in virtual screening campaigns. rsc.orgresearcher.lifersc.org Both FEP and MM/GBSA have been successfully applied to a wide range of biological systems and can provide valuable insights into the factors that drive ligand binding for compounds like this compound. nih.govnih.gov

Table 3: Comparison of FEP and MM/GBSA for Binding Affinity Prediction

MethodComputational CostAccuracyTypical Application
FEPHighHighLead optimization, predicting effects of small chemical modifications
MM/GBSAModerateModerate to HighRescoring docking poses, ranking compounds from virtual screening

Pharmacophore Modeling and Virtual Screening Based on this compound Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.netdovepress.comnih.gov A pharmacophore model for this compound would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement. researchgate.netresearchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features. nih.govfrontiersin.orgjapsonline.com This process, known as virtual screening, allows for the rapid identification of novel compounds with the potential to bind to the same target. frontiersin.org The hits from a virtual screening campaign can then be further evaluated using molecular docking and other computational methods before being selected for experimental testing. This approach has proven to be a highly effective strategy for discovering new lead compounds in drug discovery projects. frontiersin.orgjapsonline.com The piperidine scaffold itself is considered a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. researchgate.net

Table 4: Example Pharmacophore Features for this compound

FeatureDescription
Aromatic RingThe 4-fluorobenzyl group
Hydrogen Bond AcceptorThe nitrogen atom in the piperidine ring
Hydrogen Bond DonorThe hydroxyl group of the methanol moiety
Hydrophobic FeatureThe piperidine ring

**derivatization and Analog Design for Academic Exploration**

Synthesis of Homologues and Isosteres of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Homologation and isosteric replacement are fundamental strategies in medicinal chemistry to probe the steric and electronic requirements of a molecule's biological target.

Homologation involves the systematic extension or contraction of a carbon chain. For the parent compound, the primary alcohol can be extended to create the corresponding ethanol (B145695) or propanol (B110389) derivatives. This is typically achieved by converting the methanol's hydroxyl group to a leaving group, followed by chain extension with a cyanide anion and subsequent reduction, or via Wittig-type reactions on the corresponding aldehyde.

Isosteric and Bioisosteric Replacement aims to substitute atoms or groups with others that possess similar physical or chemical properties, potentially modulating the compound's potency, selectivity, or metabolic stability. princeton.edu Both classical and non-classical isosteres can be considered. For instance, the fluorine atom on the benzyl (B1604629) ring could be replaced by other groups of similar size and electronegativity. The piperidine (B6355638) ring itself offers opportunities for replacement of the nitrogen atom with other heteroatoms or even carbocyclic rings to explore the impact of the nitrogen's basicity and hydrogen bonding capacity.

Modification TypeOriginal GroupProposed ReplacementRationale
Homologation-CH₂OH-CH₂CH₂OH, -CH₂CH₂CH₂OHInvestigate steric tolerance of the binding pocket.
Classical Isostere-F-Cl, -Br, -CN, -CH₃Modify electronic properties and lipophilicity.
Classical Isostere-OH (in methanol)-SH, -NH₂Alter hydrogen bonding capability and nucleophilicity.
Non-Classical IsosterePiperidine RingCyclohexane, TetrahydropyranRemove basic nitrogen to probe the importance of the positive charge at physiological pH.
Non-Classical IsosterePhenyl RingThiophene, Pyridine (B92270)Introduce heteroatoms to alter electronic distribution and potential for new interactions.

Strategies for Modifying the Piperidine Ring System

The piperidine ring is a common motif in pharmaceuticals and offers numerous avenues for modification to alter conformation, basicity, and substituent positioning. researchgate.net Strategies can range from simple substitution to more complex ring alterations.

Ring Contraction/Expansion: Synthesis of analogs containing pyrrolidine (B122466) (5-membered) or azepane (7-membered) rings in place of the piperidine can assess the importance of the 6-membered ring's specific size and conformational properties.

Conformational Restriction: Introducing unsaturation (to create a tetrahydropyridine) or incorporating the ring into a bicyclic system (e.g., a decahydroquinoline (B1201275) scaffold) can lock the molecule into a more rigid conformation. This helps in identifying the bioactive conformation and can lead to increased potency and selectivity.

Modification StrategyExample ModificationSynthetic ApproachPurpose
Substitution4-Hydroxy or 4-Methyl piperidineStart from commercially available substituted piperidines.Probe for extra binding pockets; alter solubility.
Ring ExpansionAzepane analogRing-closing metathesis or Dieckmann condensation.Evaluate the impact of increased ring flexibility and size.
Ring ContractionPyrrolidine analogSynthesis from proline derivatives.Assess the requirement for the specific piperidine scaffold.
Conformational LockBicyclic fused ring systemIntramolecular cyclization reactions. nih.govIdentify the bioactive conformation and enhance selectivity.

Functionalization of the Methanol (B129727) Group for Probe Development or Linker Strategies

The primary alcohol of the methanol group is an excellent handle for introducing a variety of functionalities. This is particularly useful for developing chemical probes to study biological targets or for creating linkers for conjugation.

Ether and Ester Formation: The hydroxyl group can be readily converted into ethers or esters. This allows for the attachment of reporter groups such as fluorophores (e.g., fluorescein (B123965), rhodamine) for imaging studies, or affinity tags like biotin (B1667282) for pull-down experiments and target identification.

Conversion to Other Functional Groups: The alcohol can be oxidized to an aldehyde or carboxylic acid, providing a reactive site for further conjugation. Alternatively, it can be converted to an amine via a Mitsunobu reaction or reductive amination of the corresponding aldehyde. These new functional groups open up different bioconjugation chemistries.

Linker Attachment: Polyethylene glycol (PEG) chains or other cleavable/non-cleavable linkers can be attached to the hydroxyl group. This is a common strategy in drug delivery and for creating molecules for techniques like PROTAC (Proteolysis Targeting Chimera), where a linker connects the target-binding molecule to an E3 ligase-recruiting moiety.

Design of Covalently Modifying Analogues for Probe Development

For robust target labeling and identification, analogs that can form a permanent covalent bond with their biological target can be designed. This typically involves incorporating a mild electrophile ("warhead") into the molecule that can react with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the binding site.

Strategic placement of the reactive group is critical. It can be appended to any of the three main components of the scaffold:

On the Methanol Group: The hydroxyl can be derivatized into an acrylamide (B121943) (a Michael acceptor), an epoxide, or a chloroacetamide.

On the Piperidine Ring: A reactive group could be attached at the C3 or C4 position, extending into the solvent-exposed region or a specific sub-pocket.

On the Benzyl Moiety: A group like a sulfonyl fluoride (B91410) or a vinyl sulfone could be positioned on the phenyl ring.

The choice of warhead determines the reactivity and the type of amino acid it will target. This approach is powerful for target validation and proteomic profiling.

Focused Library Synthesis Based on the this compound Scaffold

To efficiently explore the structure-activity relationship (SAR) around this scaffold, the synthesis of a focused library of analogs is a powerful strategy. nih.gov This involves a combinatorial or parallel synthesis approach where different building blocks are systematically combined.

A potential library synthesis could be designed as follows:

Core Synthesis: A common intermediate, such as piperidin-2-yl-methanol, is synthesized.

Diversification Step 1 (N-alkylation): This core is reacted with a diverse set of substituted benzyl bromides or other alkylating agents in a parallel format. This would introduce variations in the "benzyl moiety" position.

Diversification Step 2 (Methanol Functionalization): The alcohol group of the N-alkylated products is then reacted with a set of reagents, for example, a library of carboxylic acids to form a diverse array of esters.

This two-step diversification allows for the rapid generation of a matrix of compounds where both the N-benzyl substituent and the group attached to the methanol oxygen are varied. Such libraries are invaluable for initial SAR exploration in academic settings and early-stage drug discovery. researchgate.net

**analytical Methodologies for 1 4 Fluoro Benzyl Piperidin 2 Yl Methanol in Research Samples**

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the isolation and quantification of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol. The selection of a specific technique is contingent on the sample matrix, the required level of purity, and the physicochemical properties of the compound, such as its polarity and chirality.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. researchgate.net A reversed-phase HPLC (RP-HPLC) method is particularly suitable for its separation and purity determination. researchgate.net Method development involves the systematic optimization of several key parameters to achieve efficient separation from impurities and potential degradants. researchgate.net

A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net The pH of the aqueous component is critical for achieving good peak shape and retention time for the basic piperidine (B6355638) moiety. Detection is commonly performed using a UV detector, leveraging the chromophoric 4-fluorobenzyl group, or a fluorescence detector for enhanced sensitivity. researchgate.netuma.es

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column for separating moderately polar compounds.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v) Isocratic elution provides consistent separation. Acidified buffer ensures protonation of the piperidine nitrogen for better peak shape. researchgate.net
Flow Rate 1.0 mL/min A standard flow rate that provides a balance between analysis time and separation efficiency. researchgate.net
Column Temperature 25°C Maintained temperature ensures reproducible retention times.
Injection Volume 10 µL Standard volume for analytical HPLC.

| Detection | UV at 254 nm | The fluorobenzyl group provides strong UV absorbance for sensitive detection. |

Due to its low volatility stemming from the presence of a hydroxyl group and the basic nitrogen atom, this compound is not directly amenable to Gas Chromatography (GC) analysis. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. Common derivatization strategies include silylation of the hydroxyl group or acylation of both the hydroxyl and the piperidine nitrogen.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample mixture using a capillary column. rsc.org The separated components then enter the mass spectrometer, which serves as a highly specific detector. Electron ionization (EI) is a common technique used to generate a reproducible fragmentation pattern, or mass spectrum, that acts as a molecular fingerprint for structural confirmation. wiley-vch.de

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

Parameter Condition Rationale
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Reacts with the active hydrogen of the hydroxyl group to form a volatile trimethylsilyl (B98337) (TMS) ether.
GC Column HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film A non-polar column suitable for a wide range of derivatized compounds. rsc.org
Carrier Gas Helium, constant flow Inert carrier gas for transporting the analyte through the column.
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min A temperature gradient ensures separation of compounds with different boiling points.
Injector Temperature 250°C Ensures rapid volatilization of the derivatized sample.

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces a library-searchable fragmentation pattern. wiley-vch.de |

The structure of this compound contains a stereocenter at the C-2 position of the piperidine ring, meaning it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.es This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds. bgb-analytik.com The method development for chiral separations often involves screening different CSPs and mobile phases, which are typically normal-phase solvents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). wiley-vch.debgb-analytik.com The goal is to achieve a separation factor (α) greater than 1.1, which indicates a resolvable pair of enantiomers. bgb-analytik.com

Table 3: Example Chiral HPLC Method for Enantiomeric Resolution

Parameter Condition Rationale
Column Chiralcel OD-H (or equivalent polysaccharide-based CSP) Proven effectiveness for separating a wide variety of chiral amines and alcohols. wiley-vch.de
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) Common normal-phase solvent system for chiral separations on polysaccharide columns. wiley-vch.de
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temperature 25°C Controlled temperature for reproducible chiral recognition.

| Detection | UV at 254 nm | Allows for quantification of each enantiomer post-separation. |

Mass Spectrometry Applications for Metabolite Identification (in vitro only, e.g., hepatic microsomal assays)

Understanding the metabolic fate of a compound is a critical aspect of research. In vitro models, such as incubations with human liver microsomes (HLM), are employed to identify potential metabolic pathways. researchgate.netbioivt.com Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for detecting and structurally characterizing metabolites formed in these assays. ijpras.com Potential biotransformations for this compound include N-dealkylation, hydroxylation of the piperidine or aromatic rings, oxidation of the primary alcohol, and subsequent phase II conjugation reactions like glucuronidation. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS or MS²) is indispensable for the structural elucidation of metabolites. nih.gov In a typical LC-MS/MS experiment, the mass spectrometer isolates a potential metabolite ion (the precursor ion) and subjects it to collision-induced dissociation (CID). nih.gov This process fragments the precursor ion into smaller product ions, and the resulting fragmentation pattern provides structural information. nih.gov For example, the loss of a specific mass can indicate the cleavage of a particular functional group, helping to pinpoint the site of metabolic modification. researchgate.net

Table 4: Predicted Metabolites of this compound and Key MS/MS Fragments

Potential Metabolite Mass Shift Expected [M+H]⁺ (m/z) Potential Key MS/MS Fragments
Parent Compound +0 224.14 115 (piperidin-2-yl-methanol), 109 (fluorobenzyl cation)
N-dealkylation -108 116.09 Fragments corresponding to piperidin-2-yl-methanol.
Ring Hydroxylation +16 240.14 Neutral loss of H₂O (-18 Da); fragments at m/z 109, 131.
Alcohol Oxidation (Carboxylic Acid) +14 238.12 Neutral loss of H₂O (-18 Da) and CO (-28 Da).

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govnih.gov This capability is crucial for increasing confidence in metabolite identification by allowing for the determination of the elemental formula of a metabolite. spectroscopyonline.com Unlike nominal mass instruments, HRMS can distinguish between different metabolites that may have the same nominal mass but different exact masses (isobars). spectroscopyonline.com For example, an oxidation (+O) and a demethylation followed by methylation of a different atom (+CH₂) can both result in a nominal mass shift of +14 Da, but their exact masses will differ, allowing HRMS to differentiate them. spectroscopyonline.com

Table 5: Use of HRMS to Differentiate Isobaric Metabolites

Biotransformation Molecular Formula of Metabolite Calculated Exact Mass of [M+H]⁺
Parent Compound C₁₃H₁₈FNO 224.1445
Aromatic Hydroxylation (+O) C₁₃H₁₈FNO₂ 240.1394
Piperidine Dehydrogenation (-2H) C₁₃H₁₆FNO 222.1289

| Alcohol Oxidation (+O, -2H) | C₁₃H₁₆FNO₂ | 238.1238 |

This high mass accuracy significantly reduces the number of possible elemental compositions for an unknown peak, thereby enhancing the reliability of metabolite identification in complex biological samples. nih.gov

Spectrophotometric Assays for Quantification in Research Studies

Spectrophotometry, particularly UV-Vis spectroscopy, is a fundamental technique for the quantification of compounds containing chromophores. The "this compound" molecule possesses a 4-fluorobenzyl group, which contains a benzene (B151609) ring, a chromophore that absorbs ultraviolet (UV) light.

The absorption of UV radiation by the aromatic ring allows for direct quantification using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is influenced by the electronic structure of the molecule. For N-benzylpiperidine derivatives, the benzene ring typically exhibits absorption bands in the UV region. The presence of the fluorine substituent on the benzyl (B1604629) group can cause a slight shift in the λmax compared to an unsubstituted benzyl group. Generally, compounds with a single benzene ring show a primary absorption band around 200-230 nm and a secondary, less intense band around 250-280 nm. For instance, some N-benzylpiperidine derivatives with additional chromophores have shown absorption maxima around 300 nm. researchgate.net The quantification of the compound would rely on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration within a specific range.

In addition to direct UV spectrophotometry, colorimetric assays can be developed for quantification, particularly for samples where direct UV measurement is hindered by interfering substances. These assays often involve a chemical reaction that produces a colored product, which can then be measured in the visible region of the spectrum. The piperidine ring in "this compound" contains a secondary amine. Colorimetric methods for secondary amines often involve derivatization. For example, reagents can react selectively with secondary amines to produce a colored complex. A potential method involves the reaction with acetaldehyde (B116499) followed by a reagent like chloranil (B122849) to form a colored aminovinylquinone, which has been used for the quantification of other piperidine and piperazine (B1678402) compounds. ekb.eg

Below is a table summarizing potential spectrophotometric approaches for the quantification of "this compound" based on data from structurally related compounds.

Method Principle Typical λmax (nm) Reagents Remarks
Direct UV Spectrophotometry UV absorbance by the fluorobenzyl group.~260-270None (solvent like ethanol (B145695) or methanol)Simple and rapid. Requires sample purity or lack of interfering chromophores.
Colorimetric Assay Derivatization of the secondary amine in the piperidine ring to form a colored product.Visible range (e.g., ~670)Acetaldehyde, ChloranilIncreases specificity and can be used for complex matrices. Requires method development and validation.

Note: The λmax values are estimates based on similar chemical structures and may need to be experimentally determined for this compound.

Electrophoretic Methods for Interaction Studies

Electrophoretic methods, particularly capillary electrophoresis (CE), are powerful techniques for studying the interactions between molecules, such as a small molecule like "this compound" and a target protein or other biomolecule. CE separates molecules based on their charge-to-size ratio in an electric field, and it requires only small sample volumes. scispace.comnih.gov

Affinity Capillary Electrophoresis (ACE) is a specific mode of CE that is well-suited for investigating biomolecular interactions. nih.govunl.edu In a typical ACE experiment to study the interaction of "this compound" with a target protein, the protein (the selector) would be included in the background electrolyte (BGE) that fills the capillary. The compound of interest (the analyte) is then injected as a small plug.

The principle of ACE is based on the change in the electrophoretic mobility of the analyte when it binds to the selector. If the analyte binds to the protein, its migration time through the capillary will change compared to its migration time in the absence of the protein. By performing a series of experiments with varying concentrations of the protein in the BGE, the binding constant (Ka) or dissociation constant (Kd) of the interaction can be determined. This provides quantitative information about the strength of the interaction.

Several CE modes can be employed for interaction studies:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation is based on differences in electrophoretic mobility in a free solution. It can be adapted for affinity studies as described above.

Micellar Electrokinetic Chromatography (MEKC): This technique uses micelles in the BGE to separate both charged and neutral molecules. It can be used to study interactions with proteins that are incorporated into the micelles or to investigate how the compound partitions into micelles, which can be relevant for understanding its interaction with biological membranes.

The table below outlines a potential setup for an ACE study of "this compound".

Parameter Condition Purpose
Capillary Fused-silica, e.g., 50 µm i.d., 50 cm total lengthProvides the separation channel.
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer at physiological pH (e.g., 7.4)Maintains a stable pH and conductivity.
Selector Target protein dissolved in the BGE at various concentrationsThe binding partner for the analyte.
Analyte Solution of "this compound" in BGEThe compound whose interaction is being studied.
Injection Hydrodynamic or electrokinetic injection of a small plug of the analyteIntroduces the analyte into the capillary.
Applied Voltage 15-30 kVDrives the electrophoretic separation.
Detection UV detection at a suitable wavelength (e.g., 260 nm)Monitors the migration of the analyte.

By plotting the change in the analyte's mobility as a function of the selector concentration, a binding isotherm can be generated, from which the binding affinity can be calculated. ACE is a valuable tool in drug discovery and development for screening potential drug candidates and characterizing their interactions with biological targets. nih.gov

**future Perspectives and Emerging Research Avenues for 1 4 Fluoro Benzyl Piperidin 2 Yl Methanol**

Integration with Systems Biology Approaches for Network Perturbation Analysis (in vitro modeling)

Modern drug discovery and chemical biology are moving beyond a single-target approach to embrace a more holistic, systems-level understanding of how small molecules affect cellular networks. Systems biology, particularly network perturbation analysis, offers a powerful framework to elucidate the mechanism of action of novel compounds like [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol.

In an in vitro setting, treating a relevant cell line (e.g., a human neuroblastoma cell line for neurological research) with the compound would generate large-scale 'omics' data, such as transcriptomics (RNA-Seq) and proteomics (mass spectrometry). These datasets can be used to model the compound's impact on cellular signaling pathways and gene regulatory networks. nih.gov

Computational methods like Protein Target Inference by Network Analysis (ProTINA) could be employed to infer the direct protein targets of the compound by analyzing the resulting gene expression profiles. nih.gov This approach models the cell-type-specific protein-gene regulatory network and scores potential targets based on the observed dysregulation of their downstream genes. nih.gov Another approach, PerturbNet, uses deep generative models to predict cellular responses to chemical perturbations, even for unseen molecules, based on their chemical structure. biorxiv.org By inputting the structure of this compound and its analogs, researchers could predict their effects on gene expression and identify potential pathways they modulate. biorxiv.orgyoutube.com

A hypothetical workflow for such an analysis is presented below:

StepDescriptionData OutputPotential Insights
1. Cell Culture & Treatment A neuronal cell line (e.g., SH-SY5Y) is treated with this compound at various concentrations.Treated and untreated cell lysates.-
2. 'Omics' Data Acquisition RNA and protein are extracted for RNA-Seq and quantitative mass spectrometry, respectively.Gene expression matrix, protein abundance matrix.Identification of differentially expressed genes and proteins.
3. Network Construction Public databases and literature are used to construct a baseline protein-protein interaction and gene regulatory network for the cell type.A comprehensive cellular network model.Context for interpreting perturbation data.
4. Perturbation Analysis Computational tools are used to map the 'omics' data onto the network, identifying modules and pathways significantly affected by the compound.A map of perturbed cellular subnetworks.Elucidation of the compound's potential mechanism of action and off-target effects.

This in vitro modeling approach can generate testable hypotheses about the compound's biological role, guiding further experimental validation and exploration long before any clinical considerations.

Application in Chemical Biology as a Molecular Probe (academic, non-clinical)

A molecular probe is a small molecule used to study biological systems, such as visualizing a target protein or acutely inhibiting its function. rsc.org Given its chemical structure, this compound could be derivatized to create a suite of molecular probes for academic research.

The primary alcohol group is a versatile chemical handle for modification. For instance, it could be esterified or etherified with a linker attached to a reporter tag, such as a fluorophore (for imaging) or a biotin (B1667282) tag (for affinity purification). The piperidine (B6355638) nitrogen also offers a site for modification, although this might significantly alter the compound's intrinsic biological activity.

Hypothetical Probe Development:

Probe TypeModification StrategyPotential Application
Fluorescent Probe Conjugation of the methanol (B129727) group to a fluorophore like fluorescein (B123965) or a rhodamine dye.Visualization of the compound's subcellular localization in fixed or live cells using fluorescence microscopy.
Affinity-Based Probe Attachment of a biotin tag via a flexible linker to the methanol group.Identification of direct binding partners (protein targets) from cell lysates through affinity purification followed by mass spectrometry.
Photoaffinity Probe Incorporation of a photoreactive group (e.g., a diazirine or benzophenone) at a suitable position, perhaps by modifying the benzyl (B1604629) ring.Covalently cross-linking the probe to its target protein upon UV irradiation, allowing for more robust target identification.

The development of such probes would be contingent on first identifying a specific biological activity for the parent compound. If this compound were found to bind to a particular enzyme or receptor, these probes would become invaluable tools for studying the target's function and localization in a non-clinical, academic context.

Potential for Scaffold Hopping and Lead Optimization (academic, non-clinical)

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel, structurally distinct compounds that retain the biological activity of a known parent molecule. nih.gov This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming metabolic liabilities. nih.gov The this compound structure presents a rich scaffold for such exploration in an academic setting.

The core piperidine ring can be replaced with other cyclic systems (scaffold hopping), or the substituents on the ring can be systematically varied (lead optimization). patsnap.com

Scaffold Hopping Strategies:

Ring System Modification: The piperidine ring could be replaced with other six-membered heterocycles like piperazine (B1678402) or morpholine, or even five-membered rings like pyrrolidine (B122466). nih.gov This can alter the compound's three-dimensional shape, basicity, and hydrogen bonding capacity.

Isosteric Replacement: The fluorine atom on the benzyl group could be replaced with other small electron-withdrawing groups like a cyano or trifluoromethyl group to probe electronic requirements for activity.

Ring Opening/Closure: Analogs could be synthesized where the piperidine ring is opened to create a flexible amino alcohol, or where the methanol side chain is cyclized back onto the benzyl ring to create a more rigid structure. nih.gov

Lead Optimization Strategies:

Modification SiteExample ModificationPotential Goal
Piperidine Ring Introduction of substituents at positions 3, 4, or 5.Explore structure-activity relationships (SAR) and improve binding affinity or selectivity.
Benzyl Group Varying the position of the fluoro substituent (ortho, meta) or adding a second substituent.Modulate electronic properties and metabolic stability. nih.gov
Methanol Group Conversion to an ether, ester, or amide.Alter solubility, cell permeability, and potential for hydrogen bonding.

A systematic exploration of these modifications, guided by computational modeling and followed by synthesis and biological screening, could lead to the discovery of new chemical entities with unique properties, providing valuable tools for basic research.

Challenges and Opportunities in the Academic Research of this compound

The academic investigation of a novel compound like this compound presents both distinct challenges and significant opportunities.

Challenges:

Stereoselective Synthesis: The compound has a chiral center at the 2-position of the piperidine ring. A primary challenge is the development of a cost-effective and scalable stereoselective synthesis to obtain enantiomerically pure material. researchgate.net Biological activity is often dependent on stereochemistry, making access to single enantiomers crucial for meaningful pharmacological evaluation.

Lack of Known Targets: Without a known biological target, initial screening can be resource-intensive. Broad, phenotypic screening or large-panel receptor/enzyme screening is often required to identify an initial biological activity, which can be costly and time-consuming.

Resource Allocation: Academic labs often have limited resources compared to pharmaceutical companies, which can constrain the scale of synthesis, the breadth of biological testing, and the ability to perform extensive lead optimization studies. news-medical.net

Opportunities:

Exploration of Uncharted Chemical Space: As a compound not heavily explored, it offers the opportunity to discover novel biological activities and mechanisms of action. The piperidine scaffold is known to interact with a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, providing a rich field for discovery. nih.govclinmedkaz.org

Tool Development: The compound serves as an excellent starting point for developing novel chemical tools (probes) for academic research, as discussed in section 8.2.

Interdisciplinary Collaboration: Research on this compound would necessitate collaboration between synthetic chemists, computational biologists, pharmacologists, and cell biologists, fostering a rich interdisciplinary research environment.

Training and Education: The synthesis, characterization, and biological evaluation of a novel compound and its analogs provide an ideal training ground for students and postdoctoral researchers in the principles of medicinal chemistry and chemical biology. news-medical.net

Untapped Research Questions and Directions for Future Investigation

The novelty of this compound means that a multitude of fundamental research questions remain unanswered. Future investigations could be directed toward:

Broad Biological Screening: What is the initial pharmacological profile of this compound? A crucial first step would be to screen it against large, commercially available panels of receptors, ion channels, and enzymes to identify initial "hits." Particular focus could be placed on central nervous system (CNS) targets, given the prevalence of the N-benzylpiperidine motif in CNS-active agents. nih.gov

Phenotypic Screening: How does the compound affect cell behavior? Phenotypic screens, such as assessing its impact on cell morphology, proliferation, or neurite outgrowth in relevant cell models, could reveal unexpected biological activities without a priori knowledge of a specific molecular target.

Structure-Activity Relationship (SAR) Studies: How do structural modifications affect its activity? Once a primary activity is identified, a systematic SAR study, as outlined in section 8.3, would be essential to understand the key structural features required for that activity.

Elucidation of Stereochemical Importance: What is the differential activity of the (R)- and (S)-enantiomers? Separating the enantiomers and testing them independently is critical to understanding the stereochemical requirements for binding to a biological target.

Investigation of Fluorine's Role: What is the specific contribution of the 4-fluoro substituent? Comparative studies with the non-fluorinated parent compound, [1-benzyl-piperidin-2-yl]-methanol, would clarify the role of the fluorine atom in modulating properties such as binding affinity, metabolic stability, and membrane permeability. nih.gov

By systematically addressing these questions, the academic research community can unlock the potential of this compound as a valuable chemical scaffold for basic scientific discovery.

Q & A

Q. What are the common synthetic routes for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor followed by hydroxymethylation . For example:

Fluorination : Reacting a benzyl-piperidine derivative with diethylaminosulfur trifluoride (DAST) introduces the fluorine atom at the 4-position of the benzyl group .

Hydroxymethylation : Formaldehyde and a reducing agent (e.g., NaBH₄) add the methanol group to the piperidine ring.

  • Optimization : Temperature (0–25°C), solvent polarity (e.g., THF), and stoichiometric ratios (e.g., 1:1.2 for DAST) are critical. Purity is enhanced via column chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Use multimodal spectroscopy :
  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorine at C4, methanol at C2). Aromatic protons appear as doublets (~7.0–7.5 ppm) due to para-fluorine coupling .
  • LC-MS/HPLC : Confirms molecular weight (e.g., [M+H]⁺ peak at 239.2 g/mol) and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry and bond angles for chiral centers .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles . Strategies include:
  • Dose-response curves : Test across concentrations (nM–µM) to identify true EC₅₀ values.
  • Metabolite screening : Use LC-MS to rule out degradation products interfering with activity .
  • Target validation : Employ CRISPR knockouts or selective inhibitors to confirm receptor/enzyme specificity (e.g., GPCR vs. kinase targets) .

Q. What computational approaches predict the binding affinity of this compound to neurological targets?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with targets like σ-1 receptors or MAO-B using software (AutoDock Vina). Fluorine’s electronegativity enhances hydrogen-bonding with Thr/Lys residues .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) indicate strong affinity .
  • QSAR models : Coralate substituent effects (e.g., fluorine vs. chlorine) with IC₅₀ values from published datasets .

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Fluorine enhances metabolic stability and blood-brain barrier penetration :
  • LogP : Fluorine reduces hydrophobicity (experimental LogP ~1.8 vs. ~2.3 for chloro-analogs), improving solubility .
  • CYP450 inhibition : Fluorine decreases oxidative metabolism; assess via human liver microsome assays (e.g., t₁/₂ > 60 mins) .
  • Plasma protein binding : Competitive assays (e.g., equilibrium dialysis) show ~85% binding, similar to neuroactive piperidines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.